2-(Piperidin-1-YL)ethyl dodecanoate
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Overview
Description
2-(Piperidin-1-YL)ethyl dodecanoate is an organic compound that features a piperidine ring attached to an ethyl dodecanoate moiety. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . The dodecanoate part of the molecule is a fatty acid ester, which is often found in natural fats and oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)ethyl dodecanoate typically involves the reaction of piperidine with ethyl dodecanoate under controlled conditions. One common method is to use a base-catalyzed esterification reaction, where piperidine acts as a nucleophile attacking the carbonyl carbon of ethyl dodecanoate. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the temperature is maintained around 60-80°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as sodium or potassium hydroxide can further enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-YL)ethyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-1-YL)ethyl dodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-YL)ethyl dodecanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Fatty acid esters: Compounds like ethyl oleate and ethyl palmitate are similar in structure due to the presence of the ester group.
Uniqueness
2-(Piperidin-1-YL)ethyl dodecanoate is unique due to the combination of the piperidine ring and the dodecanoate ester, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
191402-39-8 |
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Molecular Formula |
C19H37NO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl dodecanoate |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-11-14-19(21)22-18-17-20-15-12-10-13-16-20/h2-18H2,1H3 |
InChI Key |
FTWDXELUVTYQOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN1CCCCC1 |
Origin of Product |
United States |
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